molecular formula C6H2Cl2N2O5 B1296313 3,4-Dichloro-2,6-dinitrophenol CAS No. 1664-10-4

3,4-Dichloro-2,6-dinitrophenol

Cat. No. B1296313
CAS RN: 1664-10-4
M. Wt: 252.99 g/mol
InChI Key: CTCOFMWFBMXCCZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,6-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5 . It has a molecular weight of 252.99 g/mol . The compound is composed of two chloro and two nitro groups .


Synthesis Analysis

The synthesis of a high energetic compound 4-diazo-2,6-dinitrophenol was achieved by employing a one-pot facile method from 4-chloro-3,5-dinitroaniline . Another process for the preparation of chloronitroanilines or chloronitrophenols involves chlorinating nitroanilines or nitrophenols in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2,6-dinitrophenol was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR, and 15N NMR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-2,6-dinitrophenol include a molecular weight of 252.99 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 .

Scientific Research Applications

  • Semivolatile Organics Analysis

    • Field : Analytical Chemistry
    • Application : Nitrophenols are among the most active compounds in semivolatile series. They are notorious for showing low response through adsorption onto active sites in the flow path during analysis .
    • Method : The analysis is performed using an Agilent J&W HP-5ms Ultra Inert Capillary GC column with electron impact single quadrupole scanning mass spectrometry .
    • Results : The response factor for 2,4-dinitrophenol can fall below the minimum average RF of 0.050 required by USEPA 8270 due to interaction between the analyte and sample flow path .
  • Nucleophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : Nitrophenols, including “3,4-Dichloro-2,6-dinitrophenol”, can undergo nucleophilic aromatic substitution reactions. This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
    • Method : The reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
    • Results : The specific product formed depends on the specific nucleophile and aryl halide used in the reaction .
  • Selective Nitro Reduction

    • Field : Organic Chemistry
    • Application : Nitrophenols, including “3,4-Dichloro-2,6-dinitrophenol”, can be selectively reduced to form amines .
    • Method : The reduction is typically carried out using hydrogen sulfide (H2S) in aqueous or alcoholic ammonia .
    • Results : The specific nitro group that is reduced can depend on various factors, including the positions of the substituents and the specific reagents used .
  • Synthesis of 2,4-Dinitrophenol

    • Field : Organic Chemistry
    • Application : A new highly selective method is suggested for synthesis of 2,4-dinitrophenol by nitration of phenol with nitric acid .
    • Method : The synthesis is carried out in an aqueous-alcoholic medium at the boiling point of the reaction mixture .
    • Results : The yield of 2,4-dinitrophenol is as high as 80% .
  • Energy Regulation

    • Field : Medicine
    • Application : Dinitrophenols, including “3,4-Dichloro-2,6-dinitrophenol”, have been studied for their potential use in regulating energy in the body .
    • Method : The mechanism of action involves increasing the metabolic rate and heat production in the body .
    • Results : While there is potential for use in weight loss and other medical applications, the safety and efficacy of such treatments are still under investigation .

properties

IUPAC Name

3,4-dichloro-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCOFMWFBMXCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937192
Record name 3,4-Dichloro-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2,6-dinitrophenol

CAS RN

1664-10-4
Record name NSC141408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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